Cas no 852155-13-6 (N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide)
N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide
- N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide
- Benzamide, N-[(2-oxo-1-pyrrolidinyl)methyl]-N-phenyl-
- 852155-13-6
- HMS1500I08
- F0649-0001
- N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
- AKOS024591779
- MLS000684730
- HMS2729L24
- IDI1_027598
- BRD-K94976514-001-01-0
- ChemDiv3_009688
- SMR000323247
- CHEMBL1608450
-
- Inchi: 1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
- InChI Key: QWNCJNYRSOCBNY-UHFFFAOYSA-N
- SMILES: C(N(CN1CCCC1=O)C1=CC=CC=C1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 294.136827821g/mol
- Monoisotopic Mass: 294.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Density: 1.230±0.06 g/cm3(Predicted)
- Boiling Point: 504.3±42.0 °C(Predicted)
- pka: 0.08±0.50(Predicted)
N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0649-0001-2μmol |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
852155-13-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0649-0001-1mg |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
852155-13-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0649-0001-2mg |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
852155-13-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0649-0001-3mg |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
852155-13-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0649-0001-4mg |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
852155-13-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide
Comprehensive Overview of N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide (CAS No. 852155-13-6)
N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide, with the CAS number 852155-13-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a pyrrolidinone moiety with a benzamide backbone. Its structural complexity makes it a subject of interest for researchers exploring novel drug candidates, particularly in the fields of neurology and metabolic disorders.
The compound's molecular formula and weight are key identifiers for laboratory synthesis and analytical applications. Its N-phenylbenzamide component is known for its role in modulating biological pathways, while the 2-oxopyrrolidin-1-yl group enhances its solubility and bioavailability. These attributes make 852155-13-6 a promising candidate for further development in medicinal chemistry. Recent studies highlight its potential in targeting enzyme inhibition, a hot topic in drug discovery, particularly for conditions like neurodegenerative diseases and diabetes.
In the context of user search trends, queries such as "N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide uses" and "CAS 852155-13-6 applications" reflect growing interest in its pharmacological potential. Researchers and industry professionals frequently seek information on its synthesis methods, safety profiles, and commercial availability. Addressing these queries, this compound is typically synthesized via multistep organic reactions, including amide coupling and reductive amination, with rigorous purity standards for research use.
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In summary, N-(2-oxopyrrolidin-1-yl)methyl-N-phenylbenzamide (CAS 852155-13-6) represents a versatile scaffold in modern pharmaceutical research. Its structural features and potential applications in targeted therapy make it a compelling subject for both academic and industrial exploration. As search trends evolve, this compound continues to attract attention for its role in advancing drug discovery and biochemical innovation.
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